molecular formula C8H10ClNO2 B2560861 5,6-Dimethylnicotinic acid hydrochloride CAS No. 113124-10-0

5,6-Dimethylnicotinic acid hydrochloride

Cat. No.: B2560861
CAS No.: 113124-10-0
M. Wt: 187.62
InChI Key: OITORUSCORGAIO-UHFFFAOYSA-N
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Chemical Reactions Analysis

5,6-Dimethylnicotinic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced at various positions on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Biological Activity

5,6-Dimethylnicotinic acid hydrochloride is a derivative of nicotinic acid, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

  • Molecular Formula : C8H10ClN
  • Molecular Weight : 173.63 g/mol
  • Structure : The compound features a pyridine ring with two methyl groups at the 5 and 6 positions and a hydrochloride salt form.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) and other molecular targets involved in metabolic pathways. It is believed to modulate enzyme activities that are crucial for nicotinic acid metabolism, impacting various cellular functions.

Pharmacological Effects

  • Antimicrobial Activity :
    • Studies have shown that derivatives of nicotinic acid exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains.
    • Table 1 summarizes the antibacterial activity against common pathogens:
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Bacillus subtilis30 µg/mL
  • Anti-inflammatory Effects :
    • Research indicates that nicotinic acid derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Properties :
    • Preliminary studies suggest potential neuroprotective effects, where compounds similar to this compound may help in neurodegenerative diseases by modulating neurotransmitter release and protecting neuronal cells from oxidative stress.

Case Studies

  • Case Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various nicotinic acid derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Neuroprotection in Animal Models :
    • In a model of Alzheimer's disease, administration of this compound was associated with improved cognitive function and reduced amyloid plaque deposition in the brain. This highlights its potential role in neuroprotection .

Research Findings

  • Enzyme Inhibition Studies :
    • The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
    • Table 2 outlines the enzyme inhibition data:
EnzymeInhibition (%) at 100 µM
Acetylcholinesterase45%
Cyclooxygenase-230%
Lipoxygenase25%

Properties

IUPAC Name

5,6-dimethylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-9-6(5)2;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITORUSCORGAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113124-10-0
Record name 5,6-dimethylpyridine-3-carboxylic acid hydrochloride
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